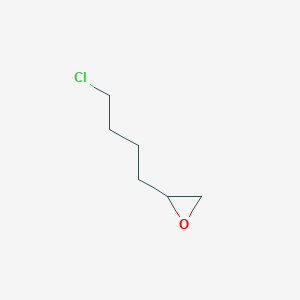
2-(4-Chlorobutyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorobutyl)oxirane is an organic compound with the molecular formula C6H11ClO. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is also known by other names such as 1-chloro-5,6-epoxyhexane and 6-chloro-1,2-epoxyhexane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(4-Chlorobutyl)oxirane can be synthesized through various methods. One common route involves the reaction of 6-chloro-1-hexene with a peracid, such as m-chloroperbenzoic acid, to form the epoxide ring . The reaction typically occurs under mild conditions, with the peracid acting as an oxidizing agent.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation and purification to remove any by-products and unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorobutyl)oxirane undergoes various chemical reactions, including:
Nucleophilic substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different products.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, often under basic or acidic conditions.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a β-amino alcohol, while oxidation can produce a diol .
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorobutyl)oxirane has various applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(4-Chlorobutyl)oxirane involves the reactivity of the epoxide ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various products depending on the nucleophile and reaction conditions . The compound can interact with molecular targets such as enzymes and proteins, potentially affecting biological pathways .
Vergleich Mit ähnlichen Verbindungen
2-(4-Chlorobutyl)oxirane can be compared with other oxirane compounds such as:
1,2-Epoxybutane: Similar in structure but lacks the chlorine atom, leading to different reactivity and applications.
cis-2,3-Epoxybutane: Has a different geometric configuration, affecting its chemical properties and reactivity.
trans-2,3-Epoxybutane: Another geometric isomer with distinct properties compared to this compound.
Eigenschaften
CAS-Nummer |
81724-56-3 |
|---|---|
Molekularformel |
C6H11ClO |
Molekulargewicht |
134.60 g/mol |
IUPAC-Name |
2-(4-chlorobutyl)oxirane |
InChI |
InChI=1S/C6H11ClO/c7-4-2-1-3-6-5-8-6/h6H,1-5H2 |
InChI-Schlüssel |
VOUIEAZSNLLDLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)CCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Methylphenyl)-2-azaspiro[4.4]nonane](/img/structure/B13174513.png)
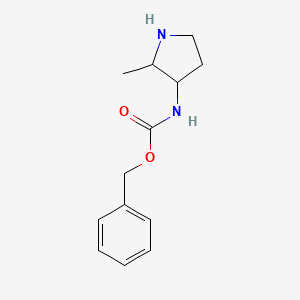
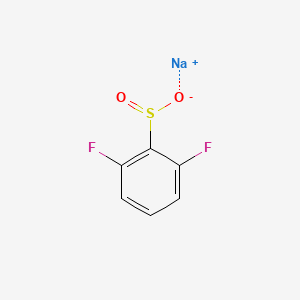
![2-(Chloromethyl)-2-ethylbicyclo[2.2.1]heptane](/img/structure/B13174535.png)
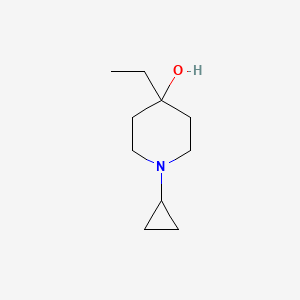
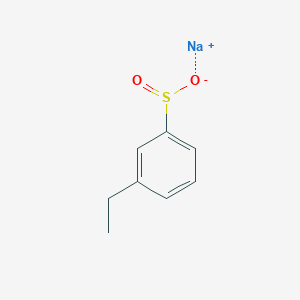
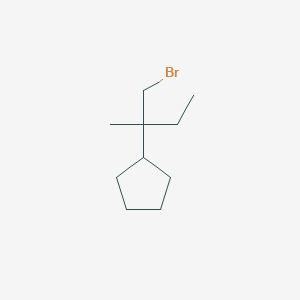
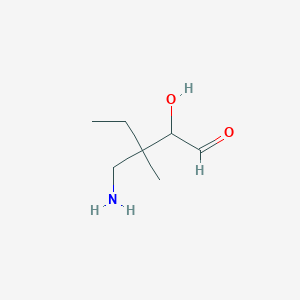


![Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate](/img/structure/B13174568.png)
![N-[2-(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)ethyl]acetamide](/img/structure/B13174571.png)
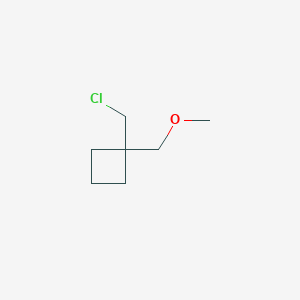
![Ethyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide](/img/structure/B13174602.png)
